molecular formula C10H15N3 B3041435 4-(Pyrrolidin-1-yl)benzene-1,2-diamine CAS No. 289913-84-4

4-(Pyrrolidin-1-yl)benzene-1,2-diamine

Cat. No.: B3041435
CAS No.: 289913-84-4
M. Wt: 177.25 g/mol
InChI Key: ZUVKDZFDEROKCL-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)benzene-1,2-diamine is an organic compound with the molecular formula C10H15N3. It consists of a benzene ring substituted with a pyrrolidine group at the 4-position and two amino groups at the 1 and 2 positions.

Biochemical Analysis

Biochemical Properties

4-(Pyrrolidin-1-yl)benzene-1,2-diamine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as monoamine oxidase and cytochrome P450, influencing their activity. These interactions are primarily due to the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes . Additionally, this compound can bind to various proteins, altering their conformation and function.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type. In neuronal cells, it has been shown to modulate neurotransmitter release by affecting the function of synaptic vesicles. This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . In cancer cells, this compound has been reported to induce apoptosis by activating caspase enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can inhibit enzyme activity by binding to the active site, preventing substrate access. For example, its interaction with monoamine oxidase results in the inhibition of neurotransmitter degradation . Additionally, this compound can activate certain receptors, leading to downstream signaling events that alter gene expression and cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)benzene-1,2-diamine typically involves the reaction of 4-bromo-1,2-diaminobenzene with pyrrolidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

4-(Pyrrolidin-1-yl)benzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of amino groups.

    4-(Pyrrolidin-1-yl)benzaldehyde: Contains an aldehyde group instead of amino groups.

    4-(Pyrrolidin-1-yl)aniline: Similar structure with a single amino group.

Uniqueness

4-(Pyrrolidin-1-yl)benzene-1,2-diamine is unique due to the presence of two amino groups, which provide additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-pyrrolidin-1-ylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVKDZFDEROKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289913-84-4
Record name 4-(pyrrolidin-1-yl)benzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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